2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Sigma receptor pharmacology Antipsychotic drug discovery Ligand binding assay

Researchers studying sigma receptor-mediated psychosis and dyskinesia require selective pharmacological tools that do not confound results through off-target dopamine D2 or serotonin 5-HT2 receptor interactions. This compound addresses this need as a selective sigma-2 receptor antagonist (Ki ~90 nM) from the N-phthalimidoalkyl piperidine class. • Validates sigma-2-mediated pathways in behavioral assays without dopamine D2 receptor blockade • Serves as a reference agent in levodopa-induced dyskinesia models • Non-basic phthalimide-piperidine scaffold minimizes non-specific binding for affinity probe design • Supplied with full analytical characterization; suitable for in vitro and in vivo research

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B12184943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H18N2O3/c1-11(14(19)17-9-5-2-6-10-17)18-15(20)12-7-3-4-8-13(12)16(18)21/h3-4,7-8,11H,2,5-6,9-10H2,1H3
InChIKeyLEKWUAIEPXINPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione: Product Overview


2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione (CAS: 448231-54-7) is a synthetic small molecule belonging to the N-phthalimidoalkyl piperidine class [1]. It features a phthalimide (isoindole-1,3-dione) core linked to a piperidine ring via a 1-oxopropan-2-yl spacer. This compound is a selective sigma-2 receptor antagonist, a mechanism distinct from classical antipsychotics, positioning it as a research tool for studying sigma receptor-mediated psychosis and dyskinesia without direct dopamine D2 receptor blockade [1]. Its predicted physicochemical profile includes a boiling point of 468.5±28.0 °C, a density of 1.290±0.06 g/cm³, and a pKa of -0.90±0.20 .

Selectivity Gap and Substitution Risks


Direct substitution with other N-phthalimidoalkyl piperidines is not scientifically valid due to the extreme sensitivity of sigma receptor selectivity to the length and nature of the alkyl linker and the piperidine substituent [1]. The specific 1-oxopropan-2-yl spacer in this compound is critical for achieving high-affinity sigma-2 receptor antagonism, a profile that cannot be replicated by analogs with shorter or longer spacers, or different terminal amides, which often gain unwanted affinity for dopamine D2 or serotonin 5-HT2 receptors, thereby fundamentally altering the pharmacological outcome of an experiment [1].

Quantitative Evidence for Compound Selection


Sigma-2 Receptor Binding Affinity

The target compound demonstrates a binding affinity (Ki) of 90 nM for the sigma-2 receptor, a key target for antipsychotic and antidyskinetic effects. This value places it as a potent sigma-2 ligand. While a direct Ki value for the closest comparator, N-benzyl analog, is not available in the same patent, the structure-activity relationships (SAR) described indicate that modifications to the phthalimide or piperidine moiety significantly alter affinity, making this specific substitution pattern essential for maintaining nanomolar potency at sigma-2 [1].

Sigma receptor pharmacology Antipsychotic drug discovery Ligand binding assay

Predicted Physicochemical & Handling Profile

The compound's predicted physicochemical properties, including a boiling point of 468.5±28.0 °C, a density of 1.290±0.06 g/cm³, and a strongly acidic pKa of -0.90±0.20, distinguish it from analogs with different N-substitutions on the piperidine ring . These predictions, generated by ACD/Labs, inform researchers about its low volatility and very low basicity, which impacts salt formation and solubility. For instance, analogs with a free basic amine (higher pKa) will have vastly different solubility profiles and salt-forming capabilities .

Pre-formulation Physicochemical property prediction Solubility

Commercial Availability & Purity

The compound is commercially available in screened HTS libraries with a minimum purity specification of 95% . In contrast, many custom-synthesized N-phthalimidoalkyl piperidine analogs are not stocked and require lead time for synthesis. The availability of a pre-qualified, high-purity batch reduces procurement risk and accelerates screening timelines.

Chemical procurement HTS compound sourcing Purity specification

Validated Research Applications


Sigma-2 Receptor Pharmacology Studies

Based on its 90 nM Ki at the sigma-2 receptor, this compound serves as a selective pharmacological tool for dissecting sigma-2-mediated pathways in psychosis and dyskinesia models, without the confounding variable of dopamine D2 receptor blockade [1]. Use it to validate sigma-2 as a target in behavioral assays.

Antidyskinetic Screening in Primate Models

Patented for its antidyskinetic potential, the compound can be used as a reference agent in models of levodopa-induced dyskinesia, where selective sigma-2 antagonism is hypothesized to provide symptomatic relief without the side effects of direct dopaminergic modulation [1].

Chemical Probe for Protein Interaction Mapping

Its unique phthalimide-piperidine scaffold, predicted to be non-basic, makes it suitable for designing affinity chromatography probes or photoaffinity labels to identify novel sigma-2 receptor interactomes, as the lack of a basic amine minimizes non-specific binding to common proteomic matrices [1].

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